5-ETHENYL-2-METHOXYPYRIMIDINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-8-7(10-2)9-5-6/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOOINKSXDJULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 5 Ethenyl 2 Methoxypyrimidine and Analogous Compounds
Modular Approaches to Pyrimidine (B1678525) Scaffold Functionalization
Modular strategies, which involve the sequential and controlled introduction of functional groups onto a pre-existing pyrimidine ring, are paramount for the synthesis of specifically substituted derivatives like 5-ethenyl-2-methoxypyrimidine. This approach allows for flexibility and the generation of diverse analogs for structure-activity relationship studies.
Strategies for the Introduction of the 2-Methoxy Moiety onto the Pyrimidine Ring
The introduction of a 2-methoxy group is a critical step in the synthesis of the target compound. This is typically achieved through the nucleophilic substitution of a suitable leaving group, most commonly a halide, at the C-2 position of the pyrimidine ring. The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack nih.gov.
One of the most direct methods involves the reaction of a 2-chloropyrimidine (B141910) derivative with sodium methoxide (B1231860) in methanol (B129727) acs.org. This reaction proceeds via a classic SNAr (nucleophilic aromatic substitution) mechanism. The efficiency of this substitution can be influenced by other substituents on the ring. For instance, the displacement of chloride with methoxy (B1213986) groups can serve to "activate" the pyrimidine ring for subsequent reactions chemistrysteps.com.
Alternatively, the 2-methoxy group can be incorporated during the initial ring construction. An improved synthesis for 4,6-dihydroxy-2-methoxypyrimidine has been reported starting from O-methylurea methosulphate and a malonic ester derivative. This intermediate can then be converted to 4,6-dichloro-2-methoxypyrimidine (B20893) using a chlorinating agent like phosphorus oxychloride, providing a versatile precursor for further functionalization core.ac.uk.
It has also been noted that the presence of an activating group, such as a 5-nitroso group, can significantly facilitate the aminolysis of 2-methoxy groups, suggesting that the methoxy group is well-seated as a stable substituent that can nonetheless be displaced under specific activating conditions libretexts.org.
| Method | Starting Material | Reagents | Key Features |
| Nucleophilic Substitution | 2-Chloropyrimidine | Sodium methoxide, Methanol | Direct, common SNAr pathway. acs.org |
| Ring Synthesis & Conversion | O-Methylurea methosulphate | Diethyl malonate, NaOMe; then POCl₃ | Builds the ring with the methoxy group present; provides a dichloro-intermediate for further functionalization. core.ac.uk |
| Selective Demethylation | 2-Amino-4,6-dimethoxypyrimidine (B117758) HCl | Heat (150 °C) | Forms 2-amino-4-hydroxy-6-methoxypyrimidine via selective removal of a methyl group. |
Methodologies for the Regioselective Installation of the 5-Ethenyl Group
The introduction of the ethenyl (vinyl) group at the C-5 position requires careful regioselective control. While the C-2, C-4, and C-6 positions are electronically favored for many reactions, specific strategies have been developed to target the C-5 position.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the installation of a vinyl group onto a heterocyclic ring. These reactions typically involve the coupling of a pyrimidine halide (or triflate) with a vinylating agent.
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene nih.gov. This reaction represents a direct approach to vinylating pyrimidine halides.
The Suzuki-Miyaura cross-coupling is another widely used method, which involves the reaction of a pyrimidine halide with a vinylboron species, such as a vinylboronic acid or a potassium vinyltrifluoroborate vedantu.commasterorganicchemistry.comwikipedia.org. This method is often favored due to the stability and low toxicity of the boronic acid reagents. A key challenge is regioselectivity when multiple halogens are present. For example, in the coupling of 2,4-dichloropyrimidine (B19661) with alkenylboronic acids, the reaction occurs preferentially at the more reactive C-4 position over the C-2 position nrochemistry.com. To achieve C-5 vinylation, a 5-halopyrimidine precursor is required. Palladium-mediated substitutions at the C-5 position of pyrimidine nucleosides are well-established, demonstrating the feasibility of this approach organic-chemistry.org.
| Reaction | Pyrimidine Substrate | Vinylating Agent | Typical Catalyst System | Base |
| Suzuki-Miyaura | 5-Bromopyrimidine derivative | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Organic amine (e.g., Triethylamine) |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Vinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ |
| Heck Reaction | 5-Iodopyrimidine derivative | Styrene or other alkene | Pd(OAc)₂ | Triethylamine |
An alternative to direct vinylation is the transformation of a functional group already present at the C-5 position. This two-step approach allows for the use of more established C-5 functionalization chemistries.
Reduction of Ethynyl Groups: A 5-ethynylpyrimidine, which can be installed via Sonogashira coupling, serves as an excellent precursor to a 5-ethenylpyrimidine (B3031591). The partial reduction of the alkyne to a cis-alkene can be achieved with high stereoselectivity using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) in the presence of hydrogen gas core.ac.ukvedantu.comconicet.gov.arresearchgate.net. This method prevents over-reduction to the corresponding ethyl group and selectively produces the cis-alkene (in this case, simply the ethenyl group as it is monosubstituted).
Olefination of Aldehydes: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are classic and reliable methods for converting aldehydes and ketones into alkenes mdpi.comthieme-connect.comacs.org. A 5-formylpyrimidine (pyrimidine-5-carboxaldehyde) can be converted into a 5-ethenylpyrimidine by reaction with a methylidene phosphorane (e.g., methyltriphenylphosphonium (B96628) bromide with a strong base) for the Wittig reaction, or a phosphonate (B1237965) carbanion for the HWE reaction. The HWE reaction, in particular, is often preferred as it typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproducts are easily removed acs.orgnih.gov. Wittig-type reactions have been successfully employed to introduce vinyl groups onto pyrimidine systems, for example, in the synthesis of linkers for oligonucleotides starting from 2-chloropyrimidine-5-carbaldehyde (B1632391) acs.orglibretexts.org.
| Precursor Group | Transformation | Key Reagents | Product |
| 5-Ethynyl | Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | 5-Ethenyl |
| 5-Formyl | Wittig Reaction | Methyltriphenylphosphonium halide, Strong base (e.g., n-BuLi) | 5-Ethenyl |
| 5-Formyl | Horner-Wadsworth-Emmons | Diethyl methylphosphonate, Base (e.g., NaH) | 5-Ethenyl |
Direct C-H vinylation is a highly sought-after transformation as it avoids the need for pre-functionalized substrates (like halides or triflates), thus improving atom economy. This field, often falling under the umbrella of C-H activation, has seen significant advances researchgate.net. However, the direct functionalization of electron-deficient rings like pyrimidine presents challenges, including low reactivity and difficulty in controlling regioselectivity researchgate.net.
While direct C-H arylation of pyrimidines has been documented, direct vinylation is less common researchgate.net. Most successful examples of direct C-H alkenylation on six-membered N-heterocycles have been on related systems or under specific conditions. For instance, Pd-catalyzed alkenylation of pyridine (B92270) N-oxides proceeds with high selectivity. Similarly, direct arylation of pyrazolo[1,5-a]pyrimidines can be directed to either the C3 or C7 position depending on the presence or absence of a phosphine (B1218219) ligand.
For uracil (B121893) derivatives, which are a subset of pyrimidines, cross-dehydrogenative alkenylation at the C-5 position has been developed researchgate.net. These reactions represent the frontier of pyrimidine functionalization. Achieving selective C-5 vinylation on a simple 2-methoxypyrimidine (B189612) via a direct C-H activation pathway remains a significant synthetic challenge, often requiring the use of directing groups or the development of highly specific catalyst systems.
Multi-Component and Domino Reaction Pathways to Pyrimidine Derivatives
Multi-component reactions (MCRs) and domino (or cascade) reactions offer a powerful and efficient alternative to linear, stepwise syntheses. These strategies allow for the construction of complex molecules, such as functionalized pyrimidines, in a single operation from three or more simple starting materials, thereby reducing waste and saving time. researchgate.net
A notable sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of an amidine with up to three different alcohol components. researchgate.net This process proceeds through a sequence of condensation and dehydrogenation steps to regioselectively form highly substituted pyrimidines with yields up to 93%. Another approach is the iodine-mediated three-component reaction of an aryl methyl ketone, barbituric acid, and 2-amino-1,4-naphthoquinone to produce complex pyrimidine-tethered molecules. Simpler MCRs, such as the piperidine-catalyzed condensation of an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate (B79036) in aqueous media, provide straightforward access to pyrimidine-5-carbonitrile derivatives researchgate.net.
Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, have been elegantly applied to the synthesis of fused pyrimidine systems. Examples include:
The synthesis of thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines via a one-pot, four-component cascade transformation thieme-connect.com.
A solid acid-catalyzed domino cyclization to produce pyrido[2,3-d]pyrimidine derivatives with high diastereoselectivity.
The ligand-free, copper-catalyzed domino reaction of 6-aminouracils with 2-bromobenzaldehydes to form pyrimidine-fused quinolines conicet.gov.ar.
The synthesis of pyrrolo[3,2-d]pyrimidines through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines.
These convergent methods highlight the efficiency of modern organic synthesis in rapidly accessing molecular complexity from simple and readily available precursors.
| Reaction Type | Key Starting Materials | Catalyst/Mediator | Resulting Structure |
| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN₅P-Ir-pincer complex | Unsymmetrically substituted pyrimidines researchgate.net |
| Iodine-Mediated MCR | Aryl methyl ketone, Barbituric acid, 2-Aminonaphthoquinone | Molecular Iodine | Naphthoquinone-fused pyrroles with pyrimidine moiety |
| Aqueous MCR | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine | Pyrimidine-5-carbonitrile derivatives researchgate.net |
| Domino Cascade | Thiochroman-4-one, Benzaldehyde, Thiourea (B124793), Bromo-ketone | [Bmim]HSO₄ (Ionic Liquid) | Thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines thieme-connect.com |
| Domino Cyclization | 2,6-Diaminopyrimidin-4-one, Aldehyde, Nitroolefin | Carbonaceous solid acid | Pyrido[2,3-d]pyrimidine derivatives |
Catalytic Methods in the Synthesis of Ethenyl and Methoxy Pyrimidines
The synthesis of pyrimidine derivatives bearing ethenyl and methoxy groups often relies on powerful catalytic systems that enable the construction of the heterocyclic core and the introduction of specific functional groups with high selectivity.
Core Ring Synthesis: The formation of the pyrimidine ring itself can be achieved through various catalytic cycloaddition or condensation reactions. A common strategy is the [3+3] annulation, where two three-atom components are combined. For instance, amidines can be reacted with α,β-unsaturated ketones, a process that can be catalyzed by choline (B1196258) hydroxide, which serves as both the catalyst and a green reaction medium. mdpi.com Similarly, iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols through a sustainable process involving condensation and dehydrogenation steps. nih.gov Other catalytic systems for pyrimidine ring formation include the use of ruthenium complexes in [3+2+1] tandem reactions from guanidine salts and alcohols mdpi.com and copper-catalyzed cyclizations of ketones with nitriles. nih.govlibretexts.org
Introduction of the Ethenyl Group: The introduction of an ethenyl (vinyl) group at the C-5 position of a pyrimidine ring is most effectively accomplished via palladium-catalyzed cross-coupling reactions. These methods typically start with a 5-halo-2-methoxypyrimidine intermediate, such as 5-bromo-2-methoxypyrimidine. lookchem.com
Suzuki Coupling: This reaction pairs the halopyrimidine with a vinylboron species, such as potassium vinyltrifluoroborate or a vinyl boronic ester, in the presence of a palladium catalyst like PdCl₂(dppf) and a base. google.comwikipedia.org The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. nih.govwikipedia.org
Stille Coupling: This method involves the reaction of the halopyrimidine with an organotin reagent, such as tributyl(vinyl)tin, catalyzed by a palladium complex like Pd(PPh₃)₄. wikipedia.orglibretexts.orgorganic-chemistry.org While highly effective and versatile, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction can be performed by coupling 5-stannylpyrimidines with vinyl bromides or, conversely, by coupling 5-halopyrimidines with vinyltin (B8441512) derivatives. lookchem.com
Heck Reaction: The Heck reaction provides another route, coupling the halopyrimidine directly with an alkene (e.g., ethylene) using a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org This method forms the C-C bond by substituting a hydrogen atom on the alkene. wikipedia.org
These cross-coupling reactions are indispensable for creating the C5-vinyl bond with high efficiency and stereochemical control. The choice of method often depends on the availability of starting materials, functional group tolerance, and toxicity considerations.
| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Pd(PPh₃)₄, K₂CO₃ | 5-Halopyrimidine + Vinylboronic acid/ester | Mild conditions, low toxicity of boron reagents, high functional group tolerance. | nih.govgoogle.comwikipedia.orgmdpi.com |
| Stille Coupling | Pd(PPh₃)₄, Cu(I) salts (optional) | 5-Halopyrimidine + Vinylstannane | Broad scope, stable reagents, but high toxicity of tin compounds. | lookchem.comwikipedia.orglibretexts.orgorganic-chemistry.org |
| Heck Reaction | Pd(OAc)₂, Phosphine ligands | 5-Halopyrimidine + Alkene (e.g., ethylene) | Direct C-H functionalization of alkenes, good for unsubstituted vinyl groups. | wikipedia.orgnih.govorganic-chemistry.org |
| Dehydrogenative Annulation | Ni(II)-NNO pincer complexes | Alcohols + Amidines | Sustainable synthesis of the pyrimidine core from simple precursors. | mdpi.com |
| Multicomponent Synthesis | PN₅P-Ir-pincer complexes | Amidines + Alcohols | Efficient one-pot synthesis of the pyrimidine ring with high atom economy. | nih.gov |
Exploration of Novel Synthetic Methodologies (e.g., Solid-Phase Organic Synthesis, Flow Chemistry)
Beyond traditional batch synthesis, modern methodologies like solid-phase organic synthesis (SPOS) and flow chemistry are being increasingly explored for the preparation of pyrimidine libraries, offering significant advantages in efficiency, purification, and automation.
Solid-Phase Organic Synthesis (SPOS): SPOS has become a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds. In this technique, the pyrimidine scaffold is assembled on a solid support (resin). google.comwikipedia.org Key advantages include the ability to use excess reagents to drive reactions to completion and the simplification of purification, as byproducts and unreacted reagents are simply washed away from the resin-bound product. google.comwikipedia.org
The synthesis can proceed by anchoring a building block, such as a thiouronium salt, to the resin, followed by condensation with other components like β-ketoesters to form the pyrimidine ring. wikipedia.org After the desired substitutions are made, the final pyrimidine derivative is cleaved from the solid support. google.com SPOS has been successfully used to generate libraries of di-, tri-, and tetrasubstituted pyrimidines. mdpi.comgoogle.com The application of microwave heating can further accelerate reaction rates in the solid phase. mdpi.com
Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. organic-chemistry.org
For pyrimidine synthesis, flow chemistry enables "telescoped" processes where multiple synthetic steps are connected in sequence without isolating the intermediates. wikipedia.org For example, a two-step, one-flow protocol has been developed for synthesizing 4,6-disubstituted pyrimidines, where sequential nucleophilic substitutions on 4,6-dichloropyrimidine (B16783) are performed in a heated flow reactor. nih.gov This approach dramatically reduces reaction times and simplifies scale-up. organic-chemistry.orgmdpi.com Flow reactors have also been used for the synthesis of sugar-containing pyrimidine derivatives, demonstrating the method's compatibility with complex molecules and its ability to reduce solvent use and reaction times compared to batch processes. organic-chemistry.org
| Methodology | Principle | Advantages | Example Application in Pyrimidine Synthesis | Reference |
|---|---|---|---|---|
| Solid-Phase Organic Synthesis (SPOS) | Synthesis on a solid polymer support. | Simplified purification, use of excess reagents, potential for automation, rapid library generation. | Synthesis of trisubstituted pyrimidines by reacting resin-bound amidines. | mdpi.comgoogle.comwikipedia.org |
| Flow Chemistry | Reactions in a continuous stream through a reactor. | Precise control of conditions, enhanced safety, improved yield and selectivity, easy scale-up, telescoped reactions. | Two-step, one-flow synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloropyrimidine. | wikipedia.orgnih.govorganic-chemistry.orgmdpi.com |
Exploration of Chemical Reactivity and Mechanistic Pathways of 5 Ethenyl 2 Methoxypyrimidine
Reactions Involving the Ethenyl Moiety
The ethenyl group at the C-5 position of the pyrimidine (B1678525) ring behaves as a typical alkene, albeit with its reactivity electronically influenced by the heterocyclic aromatic system. It serves as a key handle for carbon-carbon bond formation and functionalization.
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. In this context, the ethenyl group of 5-ethenyl-2-methoxypyrimidine acts as the two-π-electron component, known as the dienophile. The reaction involves its interaction with a conjugated diene (the four-π-electron component).
Below is a table illustrating hypothetical Diels-Alder reactions with this compound.
| Diene | Dienophile | Conditions | Expected Product |
| 1,3-Butadiene | This compound | Heat (Thermal) | 4-(2-Methoxypyrimidin-5-yl)cyclohexene |
| Cyclopentadiene | This compound | Room Temp. | 5-(2-Methoxypyrimidin-5-yl)bicyclo[2.2.1]hept-2-ene |
| 2,3-Dimethyl-1,3-butadiene | This compound | Heat (Thermal) | 4,5-Dimethyl-1-(2-methoxypyrimidin-5-yl)cyclohexene |
| Danishefsky's Diene | This compound | Lewis Acid Catalyst | Functionalized Cyclohexenone Derivative |
This table is illustrative and based on established principles of Diels-Alder reactivity.
Other cycloaddition reactions, such as [3+2] and [5+2] cycloadditions, could also be envisioned, potentially catalyzed by transition metals, to generate five- and seven-membered ring systems, respectively researchgate.netstackexchange.com.
Olefin metathesis is a transformative reaction in organic synthesis that involves the rearrangement of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes nih.gov. For this compound, cross-metathesis (CM) is a particularly valuable tool for structural diversification.
In a cross-metathesis reaction, the ethenyl group of the pyrimidine derivative reacts with another olefin in the presence of a catalyst, such as a Grubbs-type catalyst. This results in the "swapping" of the olefinic partners, leading to the formation of a new, more complex alkene and releasing ethylene (B1197577) gas as a byproduct acs.org. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene intermediate nih.gov. This strategy allows for the direct installation of a wide variety of functionalized side chains onto the pyrimidine core.
| Olefin Partner | Catalyst | Expected Cross-Metathesis Product |
| Methyl acrylate | Grubbs II Catalyst | Methyl 3-(2-methoxypyrimidin-5-yl)acrylate |
| Allyl alcohol | Hoveyda-Grubbs II | 3-(2-Methoxypyrimidin-5-yl)prop-2-en-1-ol |
| Styrene | Grubbs I Catalyst | 2-Methoxy-5-((E)-2-phenylethenyl)pyrimidine |
| 1-Hexene | Schrock Catalyst | 2-Methoxy-5-((E)-hept-1-en-1-yl)pyrimidine |
This table presents potential outcomes of cross-metathesis reactions for structural diversification.
As a vinyl-substituted aromatic compound, this compound can function as a monomer in polymerization reactions. Academic investigations would likely focus on controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined homopolymers or copolymers with controlled molecular weights and low dispersity.
Kinetic studies would be central to understanding the polymerization behavior. These studies would involve monitoring monomer conversion over time under various conditions (e.g., changing initiator, catalyst, or monomer concentrations). The rate of polymerization can be expressed by the general equation: Rp = kp[M][P•] where Rp is the rate of polymerization, kp is the rate constant for propagation, [M] is the monomer concentration, and [P•] is the concentration of propagating radical species.
Co-polymerization with other vinyl monomers (e.g., styrene, methyl methacrylate) would also be of interest wikipedia.org. Reactivity ratios (r1 and r2) would be determined to understand the incorporation of each monomer into the polymer chain, providing insight into the resulting copolymer microstructure (e.g., random, alternating, or blocky).
| Co-monomer (M2) | Polymerization Type | Focus of Kinetic Study | Potential Polymer Properties |
| Styrene | RAFT | Determination of reactivity ratios (r1, r2) | Modified thermal properties (Tg) |
| Methyl Methacrylate (MMA) | ATRP | Rate of polymerization vs. [M1]/[M2] ratio | Tunable refractive index |
| N-Vinylpyrrolidone | Free Radical | Effect of initiator concentration on molecular weight | Enhanced hydrophilicity |
This table outlines potential academic investigations into the polymerization of this compound.
The ethenyl bond can be selectively functionalized through hydrogenation and oxidation reactions, with a focus on controlling stereochemistry.
Stereoselective Hydrogenation: Catalytic asymmetric hydrogenation can convert the achiral ethenyl group into a chiral ethyl group. This is typically achieved using chiral transition metal catalysts (e.g., Rhodium, Iridium, or Ruthenium) complexed with chiral phosphine (B1218219) ligands nih.govrsc.org. Analogous to the asymmetric hydrogenation of styrenes, the catalyst coordinates to the double bond and delivers hydrogen from a specific face, leading to the preferential formation of one enantiomer nih.govresearchgate.net. The product, 5-ethyl-2-methoxypyrimidine, would possess a stereocenter.
Stereoselective Oxidation: The ethenyl bond is susceptible to stereoselective oxidation to introduce new chiral centers.
Asymmetric Dihydroxylation: Using the Sharpless asymmetric dihydroxylation protocol (OsO₄, a chiral ligand like (DHQD)₂PHAL, and a co-oxidant), the ethenyl group can be converted into a chiral 1,2-diol nih.govnih.gov. The choice of the chiral ligand (AD-mix-α vs. AD-mix-β) dictates which enantiomer of the diol is formed.
Asymmetric Epoxidation: The formation of a chiral epoxide can be accomplished using various methods, such as the Jacobsen-Katsuki epoxidation or by using chiral oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a chiral catalyst mdpi.comorganic-chemistry.org. The resulting epoxide is a valuable synthetic intermediate for further transformations.
| Reaction Type | Reagents | Expected Chiral Product |
| Asymmetric Hydrogenation | H₂, [Rh(COD)(DuPhos)]BF₄ | (R)- or (S)-5-Ethyl-2-methoxypyrimidine |
| Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂ | (R)-1-(2-Methoxypyrimidin-5-yl)ethane-1,2-diol |
| Asymmetric Epoxidation | mCPBA, Shi Catalyst | (R)- or (S)-2-(2-Methoxypyrimidin-5-yl)oxirane |
This table illustrates potential stereoselective transformations of the ethenyl group.
Reactivity of the 2-Methoxy Substituent
The C-2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogen atoms. This allows the 2-methoxy group to function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.com. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes it and facilitates the reaction stackexchange.com. In the second step, the methoxide (B1231860) leaving group is eliminated, restoring the aromaticity of the ring.
This reaction pathway is highly versatile, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C-2 position. The reaction is often facilitated by heat or base.
| Nucleophile | Reagent Example | Conditions | Product |
| Amine | Benzylamine (BnNH₂) | Heat, DMSO | N-Benzyl-5-ethenylpyrimidin-2-amine |
| Thiol | Sodium thiophenoxide (NaSPh) | DMF, Room Temp. | 5-Ethenyl-2-(phenylthio)pyrimidine |
| Alkoxide | Sodium ethoxide (NaOEt) | Ethanol, Reflux | 5-Ethenyl-2-ethoxypyrimidine |
| Azide (B81097) | Sodium azide (NaN₃) | DMF, 100 °C | 2-Azido-5-ethenylpyrimidine nih.gov |
This table demonstrates the versatility of the SNAr reaction at the C-2 position with different nucleophiles.
Ether Cleavage Reactions for Hydroxyl Group Generation
The conversion of the 2-methoxy group in this compound to a hydroxyl group is a critical transformation for modifying the compound's properties and for further synthesis. This ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglongdom.org While ethers are generally characterized by their high chemical stability, alkyl heteroaromatic ethers, such as 2-methoxypyrimidines, can be cleaved under relatively mild conditions, like treatment with dilute aqueous acids. acs.org
The mechanism of this cleavage can vary depending on the specific ether and reaction conditions. wikipedia.orglongdom.org For 2-methoxypyrimidine (B189612), isotopic labeling studies have shown that the acid-catalyzed cleavage in an aqueous medium proceeds primarily through a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgacs.org This pathway involves the initial protonation of the ether's oxygen atom, followed by the attack of a nucleophile (like water) on the C2 position of the pyrimidine ring. However, evidence also suggests a minor contribution from a bimolecular nucleophilic substitution (SN2) mechanism. acs.org This concurrent SN2 pathway is supported by the formation of methyl chloride in addition to methanol (B129727) when the reaction is conducted in dilute aqueous hydrochloric acid, indicating a direct attack by the chloride ion on the polarized methyl group of the protonated ether. acs.org
The general process for acid-catalyzed ether cleavage can be summarized as follows:
Protonation: The ether oxygen is reversibly protonated by a strong acid, making the leaving group (methanol) a better one.
Nucleophilic Attack: A nucleophile attacks the activated complex.
In the SNAr pathway , the nucleophile attacks the C2 carbon of the pyrimidine ring.
In the SN2 pathway , the nucleophile attacks the methyl group's carbon atom. longdom.org
Various reagents can be employed for the demethylation of aromatic methyl ethers. organic-chemistry.org For instance, 2-chloro-5-hydroxypyrimidine (B58251) is synthesized from its 2-chloro-5-methoxy precursor, demonstrating the feasibility of this transformation on a substituted pyrimidine ring. patsnap.com Another method for ether cleavage is catalytic hydrogenation, which is used to synthesize 5-hydroxypyrimidine (B18772) from 5-(benzyloxy)pyrimidine (B2436918) using a Palladium on carbon (Pd/C) catalyst. chemicalbook.com
| Mechanism | Description | Key Intermediates | Applicability to 2-Methoxypyrimidine |
|---|---|---|---|
| SNAr (Aromatic Nucleophilic Substitution) | A two-step process involving nucleophilic addition to the aromatic ring to form a Meisenheimer-like intermediate, followed by elimination of the leaving group. Predominant mechanism for 2-methoxypyrimidine cleavage. acs.org | Protonated Ether, Meisenheimer-like complex | High |
| SN2 (Bimolecular Nucleophilic Substitution) | A single-step, concerted reaction where the nucleophile attacks the alkyl carbon, displacing the leaving group. Contributes as a minor pathway. acs.org | Protonated Ether, Transition State | Moderate (at the methyl group) |
| SN1 (Unimolecular Nucleophilic Substitution) | A two-step process involving the formation of a stable carbocation intermediate. Generally does not occur for methyl ethers due to the instability of the methyl carbocation. wikipedia.orglongdom.org | Protonated Ether, Carbocation | Low |
Reactivity of the Pyrimidine Ring System
Electrophilic Aromatic Substitution at Unsubstituted Positions, influenced by Methoxy (B1213986) and Ethenyl Groups
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism initiated by the attack of the aromatic π-system on the electrophile, forming a cationic carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This initial step is typically rate-determining as it disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon atom that formed the new bond, restoring aromaticity. masterorganicchemistry.com
The reactivity and regioselectivity of EAS are heavily influenced by the substituents present on the aromatic ring. wikipedia.org
Activating Groups: These substituents donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. They typically direct incoming electrophiles to the ortho and para positions. wikipedia.org
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. They generally direct electrophiles to the meta position. wikipedia.org
In this compound, the situation is complex:
Pyrimidine Ring: The two nitrogen atoms are strongly electron-withdrawing, making the pyrimidine ring itself highly deactivated towards electrophilic attack.
2-Methoxy Group (-OCH₃): This is a powerful activating group that donates electron density through resonance and directs electrophiles to the ortho and para positions.
5-Ethenyl Group (-CH=CH₂): This group is generally considered weakly activating and also acts as an ortho and para director.
The combined influence of these factors dictates the outcome of EAS. The strong deactivation by the ring nitrogens means that harsh reaction conditions would likely be required for any substitution to occur. The activating methoxy and ethenyl groups will direct potential electrophiles to the C4 and C6 positions. However, these positions are adjacent to the ring nitrogens, which significantly reduces their nucleophilicity. Therefore, electrophilic aromatic substitution on the pyrimidine core of this compound is expected to be very difficult.
Nucleophilic Aromatic Substitution on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide variety of functional groups. While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway via a discrete Meisenheimer intermediate, recent computational and experimental studies suggest that many SNAr reactions on electron-poor heterocycles like pyrimidine may follow a concerted pathway. nih.govnih.gov
For this compound, the most probable sites for nucleophilic attack are the electron-poor carbon atoms at positions 2, 4, and 6. The C2 position is particularly activated for substitution for two key reasons:
It is situated between two electron-withdrawing nitrogen atoms.
It bears a methoxy group, which is a good leaving group, especially following protonation.
Nucleophilic displacement of the 2-methoxy group is a common and synthetically useful reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the methoxy group to form new 2-substituted pyrimidines. The reactivity of the pyrimidine ring towards nucleophiles can be further enhanced by quaternization of one of the ring nitrogen atoms, which makes the ring even more electron-deficient. wur.nl
Ring-Opening and Rearrangement Reactions
The pyrimidine ring, while aromatic, can undergo ring-opening reactions, particularly when activated by certain substituents or under specific reaction conditions. rsc.org The stability of the ring is generally increased by electron-donating groups and decreased by electron-withdrawing groups. rsc.org
A key factor that facilitates ring-opening is the quaternization of a ring nitrogen atom, which greatly increases the ring's susceptibility to attack by strong nucleophiles. wur.nl This often initiates a sequence known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wur.nl The initial nucleophilic addition occurs, followed by cleavage of a C-N bond to form an open-chain intermediate, which can then recyclize to form a new heterocyclic system.
One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement . nih.gov This process typically involves the isomerization of a pyrimidine derivative where an exocyclic nitrogen and a ring nitrogen atom exchange places. The accepted mechanism involves hydration or nucleophilic attack at the C2 position, leading to ring-opening to an N-substituted urea (B33335) or thiourea (B124793) derivative, followed by rotation and ring-closure to the rearranged product. nih.govchinesechemsoc.org While often observed in amino- or iminopyrimidines, the principles can be extended to other systems under appropriate conditions, usually in acidic or basic media. nih.gov
For this compound, such rearrangements would likely require initial transformation, for example, conversion of the 2-methoxy group to an amino group or N-alkylation to facilitate the initial nucleophilic attack and subsequent ring fission. wur.nlnih.gov
Annulation and Fused Heterocycle Formation
The synthesis of fused pyrimidine systems is of great interest in medicinal chemistry, as these scaffolds are present in numerous biologically active molecules and approved drugs. derpharmachemica.comnih.gov Annulation reactions, which involve the construction of a new ring onto an existing one, provide a direct route to these complex structures.
In this compound, the ethenyl (vinyl) group at the C5 position is a versatile handle for annulation reactions. This group can participate in various cycloaddition and cyclization strategies to form fused heterocycles.
Diels-Alder Reactions: The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes to form a fused six-membered carbocyclic ring. Alternatively, in inverse-electron-demand Diels-Alder (IEDDA) reactions, a common strategy in heterocyclic synthesis, the pyrimidine ring itself could potentially act as the electron-deficient component. rsc.org
Cyclization Reactions: The ethenyl group can be chemically modified (e.g., via epoxidation, dihydroxylation, or halogenation) to introduce functional groups that can subsequently undergo intramolecular cyclization with another part of the molecule or an introduced substituent.
Heck and other Cross-Coupling Reactions: The ethenyl group can participate in various palladium-catalyzed cross-coupling reactions to build more complex structures, which could be precursors for subsequent annulation.
These strategies allow for the synthesis of a diverse range of fused systems, such as pyridopyrimidines, thienopyrimidines, and quinazolines, from a 5-ethenylpyrimidine (B3031591) core. derpharmachemica.comnih.govnih.gov
| Reaction Type | Role of Ethenyl Group | Potential Fused Product Type | Example Reaction |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Fused Carbocycles/Heterocycles | Reaction with a diene (e.g., cyclopentadiene) |
| [3+2] Cycloaddition | Dipolarophile | Fused Five-Membered Heterocycles | Reaction with a nitrile oxide or azide |
| Intramolecular Cyclization | Precursor for cyclization handle | Various Fused Systems (e.g., Furopyrimidines) | Oxidation of ethenyl group followed by acid-catalyzed cyclization |
| Michael Addition/Annulation | Michael Acceptor (after activation) | Fused Carbocycles/Heterocycles | Reaction with a nucleophilic enolate followed by ring closure |
Advanced Spectroscopic and Chromatographic Characterization of 5 Ethenyl 2 Methoxypyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed NMR analysis is crucial for the unambiguous structural confirmation of organic molecules like 5-ethenyl-2-methoxypyrimidine. This involves the use of one-dimensional and two-dimensional NMR techniques to establish the connectivity and spatial relationships of all atoms in the molecule.
¹H NMR and ¹³C NMR Spectral Analysis
¹H (Proton) NMR spectroscopy would provide information on the chemical environment of each hydrogen atom. For this compound, one would expect to observe distinct signals for the two pyrimidine (B1678525) ring protons, the methoxy (B1213986) group protons, and the three protons of the ethenyl (vinyl) group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be key to assigning these protons.
¹³C (Carbon-13) NMR spectroscopy would identify all non-equivalent carbon atoms in the structure. The spectrum would show signals corresponding to the carbon atoms of the pyrimidine ring, the methoxy group, and the ethenyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to each other. This would be essential to confirm the connectivity within the ethenyl group and its attachment to the pyrimidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₈N₂O) of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound, separating it from any impurities or starting materials from its synthesis. The mass spectrometer would then confirm the identity of the main peak as the target compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for:
C=C and C=N stretching vibrations from the pyrimidine ring.
C-H stretching and bending vibrations from the aromatic ring, the ethenyl group, and the methoxy group.
C-O stretching from the methoxy group.
Specific vibrations associated with the vinyl group, such as the C=C stretch and out-of-plane C-H bends.
Without access to published experimental or calculated data, the creation of specific data tables and a detailed discussion of the research findings for this compound cannot be completed.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Supramolecular Interactions
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing, known as supramolecular assembly. For this compound and its derivatives, single-crystal X-ray diffraction studies would elucidate the solid-state conformation and the nature of intermolecular forces.
For instance, in co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid, intermolecular N-H···O hydrogen bonds are observed. tandfonline.com The presence of the methoxy and ethenyl groups on the this compound ring would likely lead to specific intermolecular contacts. The methoxy group could participate in C-H···O interactions, while the ethenyl group's π-system could engage in π–π stacking or C-H···π interactions with adjacent molecules. These interactions collectively dictate the crystal's stability and physical properties. The study of supramolecular synthons, which are recognizable patterns of intermolecular interactions, is crucial in crystal engineering to design materials with desired properties. researchgate.net
A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Hypothetical Value for a Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.335 |
| b (Å) | 9.761 |
| c (Å) | 19.537 |
| β (°) | 97.87 |
| Volume (ų) | 1331.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.184 |
| R-factor (%) | 4.5 |
This table is illustrative and based on data for similar heterocyclic compounds. researchgate.net
Advanced Chromatographic Methods for Separation Science
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For pyrimidine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method for purity assessment and separation from reaction intermediates or degradation products. researchgate.net
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 silica (B1680970) gel column, is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.net
The purity of this compound can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. sigmaaldrich.com The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of percentage purity.
For more complex mixtures or for the separation of closely related derivatives, optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate is crucial. researchgate.net Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information about the separated components, aiding in their identification. oup.comnih.gov
A representative HPLC method for the purity analysis of a pyrimidine derivative is detailed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Retention Time | 8.5 min (for the main compound) |
This table presents typical HPLC conditions for pyrimidine derivatives. researchgate.netsigmaaldrich.com
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. While many pyrimidine derivatives have low volatility, GC can be employed for the analysis of more volatile precursors, reaction byproducts, or specific derivatives of this compound. semanticscholar.org
For non-volatile pyrimidines, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. semanticscholar.orgnih.gov Common derivatizing agents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). semanticscholar.org The derivatized analytes are then injected into the GC, where they are vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.
A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. researchgate.net For structural elucidation, a mass spectrometer can be coupled to the GC (GC-MS), which fragments the eluting compounds and provides a unique mass spectrum for each, acting as a molecular fingerprint. nih.gov
The GC method involves programming the column temperature to increase over time, which allows for the separation of compounds with a wide range of boiling points. The choice of the column, typically a capillary column with a specific stationary phase like a nonpolar HP-5, is critical for achieving good resolution. semanticscholar.orgresearchgate.net
Below is a table outlining typical GC conditions for the analysis of derivatized pyrimidines.
| Parameter | Condition |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Nitrogen at 1.5 mL/min |
| Injector Temperature | 270 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 90°C (1 min), then 25°C/min to 250°C (1 min) |
| Injection Mode | Split (10:1) |
This table represents a general GC method for the analysis of pyrimidine derivatives. semanticscholar.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 5 Ethenyl 2 Methoxypyrimidine
Electronic Structure and Reactivity Analysis using Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-ethenyl-2-methoxypyrimidine, DFT calculations would provide insights into its geometry, electronic properties, and reactivity.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity.
A hypothetical FMO analysis of this compound would likely reveal the HOMO localized on the electron-rich pyrimidine (B1678525) ring and the ethenyl group, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the pyrimidine ring, highlighting the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability and chemical reactivity.
Hypothetical FMO Data for this compound:
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of bonding and orbital interactions within a molecule. It helps in understanding charge distribution, hybridization, and delocalization effects. For this compound, an NBO analysis would quantify the charge on each atom, describe the hybridization of atomic orbitals in forming bonds, and identify key stabilizing interactions, such as hyperconjugation between lone pairs and antibonding orbitals.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics and thermodynamics. For this compound, one could model reactions such as electrophilic additions to the ethenyl group or nucleophilic substitutions on the pyrimidine ring to understand the preferred reaction pathways.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis would identify the most stable spatial arrangements of this compound. Molecular dynamics simulations would provide a dynamic picture of its behavior over time, revealing how bond lengths, bond angles, and dihedral angles fluctuate, which is important for understanding its interactions with other molecules.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of compounds. For this compound, these predictions would include:
NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.
IR Spectroscopy: Prediction of vibrational frequencies to identify characteristic functional group absorptions.
UV-Vis Spectroscopy: Estimation of electronic transition energies and wavelengths of maximum absorption.
Hypothetical Predicted 13C NMR Chemical Shifts for this compound:
| Atom | Hypothetical Chemical Shift (ppm) |
|---|---|
| C2 (pyrimidine) | 165.0 |
| C4 (pyrimidine) | 158.0 |
| C5 (pyrimidine) | 120.0 |
| C6 (pyrimidine) | 155.0 |
| C (ethenyl) | 135.0 |
| CH2 (ethenyl) | 115.0 |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
QSRR and QSPR studies aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their reactivity or other properties. While no such studies were found for this compound specifically, research on related pyrimidine derivatives has shown that descriptors such as electronic parameters, steric factors, and lipophilicity can be correlated with biological activity or physical properties. nih.govnih.govscielo.br These models are valuable for predicting the properties of new, unsynthesized compounds.
Cheminformatics Approaches for Chemical Space Exploration and Virtual Screening
Extensive searches of publicly available scientific literature and chemical databases have revealed no specific studies applying cheminformatics approaches, chemical space exploration, or virtual screening directly to the compound this compound. While the broader class of pyrimidine derivatives is a frequent subject of computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening of large compound libraries, and molecular docking simulations, research focusing explicitly on the 5-ethenyl-2-methoxy substitution pattern is not present in the reviewed literature. researchpublish.comnih.govnih.govijfmr.comijfmr.comrjpbr.comnih.govresearchgate.netnih.govnih.govmdpi.combroadinstitute.orgmdpi.comneovarsity.orgrsc.orgjbcpm.comresearchgate.netmdpi.comyoutube.compensoft.netmdpi.com
Cheminformatics serves as a crucial tool in modern drug discovery and materials science, employing computational and informational techniques to analyze and organize vast amounts of chemical data. broadinstitute.orgneovarsity.org These methods are instrumental in exploring the chemical space—the multidimensional space encompassing all possible molecules—to identify novel compounds with desired properties. nih.gov Virtual screening, a key component of this field, involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a biological target, such as a protein or enzyme. nih.govijfmr.comijfmr.com
Typical cheminformatics workflows that could be applied to a compound like this compound, should such research be undertaken, would likely involve:
Library Enumeration: Generation of a virtual library of molecules structurally related to this compound by systematically modifying its chemical structure. This allows for the exploration of the surrounding chemical space to understand how structural changes might affect its properties.
Descriptor Calculation: Computation of a wide range of molecular descriptors for the parent compound and its analogs. These descriptors quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties.
Similarity and Diversity Analysis: Using the calculated descriptors to assess the chemical similarity and diversity of the virtual library. This helps in selecting a representative subset of compounds for further computational or experimental evaluation. broadinstitute.org
QSAR Model Development: If experimental data were available for a series of related pyrimidine derivatives, a QSAR model could be developed to correlate their structural features with their biological activity. researchpublish.comnih.govrjpbr.comnih.govresearchgate.net This model could then be used to predict the activity of new, untested compounds.
Virtual Screening and Docking: Screening a virtual library containing this compound against a specific biological target. This would involve molecular docking simulations to predict the binding mode and affinity of the compounds to the target's active site. nih.govijfmr.comijfmr.comrjpbr.comnih.gov
Without specific research on this compound, it is not possible to provide detailed research findings or data tables related to its cheminformatic analysis. The principles and methodologies are well-established within the field for the broader class of pyrimidines, but their specific application to this compound has not been documented in the available literature.
Research Applications in Chemical Synthesis and Materials Science Fundamental Aspects
5-Ethenyl-2-methoxypyrimidine as a Versatile Synthetic Intermediate for Complex Heterocycles
The dual reactivity of this compound renders it a valuable intermediate for the synthesis of complex heterocyclic systems. The vinyl group can participate in a variety of addition and cycloaddition reactions, while the 2-methoxy group can be subjected to nucleophilic substitution, allowing for the introduction of diverse functionalities.
One key application of the ethenyl group is in Diels-Alder reactions , where it can act as a dienophile to construct six-membered rings. This [4+2] cycloaddition is a powerful tool for creating complex polycyclic structures with high stereocontrol. The resulting cyclohexene-annulated pyrimidines can serve as precursors to a wide array of fused heterocyclic systems.
Furthermore, the vinyl moiety is amenable to various metal-catalyzed cross-coupling reactions. For instance, the Heck reaction allows for the arylation or vinylation of the ethenyl group, providing access to substituted stilbene (B7821643) and butadiene analogs of pyrimidine (B1678525). These extended π-systems are of interest for their potential photophysical properties. Similarly, Suzuki-Miyaura coupling of a borylated derivative of the ethenyl group can be employed to form new carbon-carbon bonds, expanding the structural diversity of accessible pyrimidine-based heterocycles.
The 2-methoxy group serves as a versatile handle for further functionalization. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This substitution allows for the introduction of different substituents at the 2-position of the pyrimidine ring, which can be crucial for modulating the biological activity or material properties of the final compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Diels-Alder Reaction | Diene, Heat or Lewis Acid | Fused Polycyclic Pyrimidines |
| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Substituted Pyrimidine Derivatives |
| Suzuki-Miyaura Coupling | Organoboron Compound, Pd Catalyst, Base | Aryl/Vinyl Substituted Pyrimidines |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH2, R-SH) | 2-Substituted Pyrimidine Derivatives |
Development of Novel Pyrimidine-Based Scaffolds for Chemical Libraries
The creation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. This compound is an attractive scaffold for the development of such libraries due to its facile diversification at two distinct points.
The concept of "privileged scaffolds" is central to the design of chemical libraries, where a core molecular structure is decorated with a variety of substituents to explore a wide chemical space. The pyrimidine ring itself is considered a privileged scaffold due to its frequent occurrence in FDA-approved drugs.
The synthetic versatility of this compound allows for a combinatorial approach to library synthesis. The vinyl group can be functionalized in parallel using a set of diverse reactants through reactions like Heck, Suzuki, or Michael additions. Subsequently, the 2-methoxy group can be substituted with a library of amines, alcohols, or other nucleophiles. This two-dimensional diversification strategy can rapidly generate a large and structurally diverse library of compounds from a single starting material. For instance, a matrix approach combining 10 different aryl halides for a Heck reaction with 10 different amines for nucleophilic substitution would yield a 100-member library.
Precursors for Advanced Organic Materials (focus on chemical aspects of synthesis, not material properties)
The ethenyl group of this compound makes it a suitable monomer for the synthesis of pyrimidine-containing polymers. The chemical properties of these polymers can be tailored by the choice of polymerization method and by post-polymerization modification of the pyrimidine ring.
Radical polymerization of this compound can be initiated by standard radical initiators to produce polymers with a polystyrene-like backbone and pendant 2-methoxypyrimidine (B189612) units. The methoxy (B1213986) groups along the polymer chain can then be substituted to introduce a range of functionalities, thereby altering the polymer's properties.
Anionic polymerization can also be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. This method offers greater control over the polymer architecture.
The resulting pyrimidine-functionalized polymers are of interest as precursors to advanced organic materials. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties. Furthermore, the aromatic nature of the pyrimidine ring can contribute to the thermal stability and charge-transport properties of the resulting materials, making them potentially useful in organic electronics.
| Polymerization Method | Key Features | Potential Polymer Structure |
| Radical Polymerization | Tolerant to various functional groups | -(CH2-CH(C4H2N2-OCH3))n- |
| Anionic Polymerization | Controlled molecular weight and architecture | -(CH2-CH(C4H2N2-OCH3))n- |
Ligand Precursor in Catalysis Research
The development of novel ligands is crucial for advancing the field of catalysis. This compound can serve as a precursor for the synthesis of chelating ligands containing the pyrimidine moiety. The nitrogen atoms of the pyrimidine ring can act as donor atoms to coordinate with metal centers.
The synthesis of such ligands often involves the transformation of the ethenyl group into a second coordinating arm. For example, hydroformylation of the vinyl group can introduce an aldehyde functionality, which can then be converted into a variety of other coordinating groups, such as phosphines, amines, or pyridines, through subsequent reactions.
Another approach involves the coupling of two molecules of a 5-substituted-2-methoxypyrimidine derivative to create bipyrimidine ligands. These bidentate ligands are analogous to the well-known bipyridine ligands and can form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrimidine rings. For instance, the 2-methoxy group can be replaced with other alkoxy or amino groups to modulate the electron-donating ability of the ligand.
The resulting pyrimidine-based ligands can be explored in a wide range of catalytic applications, including cross-coupling reactions, hydrogenation, and oxidation reactions. The specific steric and electronic environment provided by the pyrimidine scaffold can lead to unique catalytic activities and selectivities.
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis Methodologies for 5-Ethenyl-2-methoxypyrimidine
The chemical industry's increasing focus on environmental stewardship necessitates the development of green and sustainable methods for synthesizing key intermediates like this compound. Future research will prioritize the replacement of hazardous reagents and solvents with safer alternatives, the implementation of energy-efficient techniques, and the use of catalytic processes to minimize waste.
Promising green approaches for pyrimidine (B1678525) synthesis that can be adapted for this compound include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer high atom economy and reduce the need for intermediate purification steps.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, leading to more energy-efficient processes.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields in a more environmentally friendly manner.
Solventless Approaches: Conducting reactions in the absence of solvents or in green solvents like water or ionic liquids can drastically reduce the environmental impact of the synthesis.
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies catalyst recovery and reuse, contributing to a more sustainable process.
These methodologies are expected to lead to higher-yielding, cost-effective, and environmentally benign routes to this compound and its derivatives.
Exploration of Photoinduced and Electro-Organic Transformations
Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods for the functionalization of heterocyclic compounds. The vinyl group and the pyrimidine ring in this compound are both amenable to such transformations, opening up new avenues for creating novel molecular architectures.
Future research in this area will likely focus on:
Photoinduced Arylation and Functionalization: The generation of pyrimidinyl radicals under moderate light irradiation can facilitate C-C bond formation, allowing for the metal-free arylation of the pyrimidine core. rsc.org This approach could lead to the synthesis of a diverse range of hetero-biaryl derivatives.
Electro-Organic Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The anodic oxidation of the vinyl group could lead to the formation of valuable aldehydes or ketones through double-bond cleavage. taylorfrancis.com Furthermore, electrochemical oxidation in the presence of various nucleophiles could enable the synthesis of novel pyrimidine derivatives.
Photochemical [2+2] Cycloadditions: The ethenyl group can participate in photochemical cycloaddition reactions with other olefins to construct cyclobutane (B1203170) rings, a structural motif present in many bioactive molecules.
Electro-polymerization: The vinyl functionality could be exploited for the electrochemical polymerization of this compound, leading to the formation of novel conductive polymers with potential applications in materials science.
These light and electricity-driven transformations are poised to provide access to a wide array of novel derivatives of this compound under mild and controlled conditions.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling rapid and accurate prediction of reaction outcomes and optimization of reaction conditions. For a versatile building block like this compound, these computational tools can significantly accelerate the discovery of new reactions and synthetic routes.
Key areas for the application of AI and ML include:
Reaction Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the most likely products for a given set of reactants and reagents, including novel transformations of this compound.
Retrosynthesis Planning: AI-powered tools can propose viable synthetic pathways for complex target molecules derived from this compound by working backward from the final product.
Yield Prediction: By analyzing various reaction parameters, ML algorithms can predict the expected yield of a reaction, allowing chemists to prioritize high-yielding pathways and optimize conditions for maximum efficiency.
Catalyst Design: AI can assist in the design of novel catalysts with enhanced activity and selectivity for specific transformations involving this compound.
The synergy between computational prediction and experimental validation will undoubtedly streamline the exploration of the chemical space around this promising scaffold.
Discovery of Novel Catalytic Transformations Involving this compound
The development of novel catalytic methods is central to modern organic synthesis, offering precise control over reactivity and selectivity. The dual functionality of this compound—the pyrimidine ring and the ethenyl group—provides a rich platform for the discovery and application of new catalytic transformations.
Future research will likely explore:
C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring using transition metal catalysts, such as palladium, can provide a highly efficient route to substituted pyrimidines without the need for pre-functionalized starting materials. rsc.org
Cross-Coupling Reactions: The ethenyl group can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. wikipedia.org
Olefin Metathesis: The ethenyl group makes this compound a suitable substrate for olefin metathesis reactions, enabling the formation of new carbon-carbon double bonds and the synthesis of more complex molecules. beilstein-journals.orgrsc.org This could include ring-closing metathesis to form fused ring systems or cross-metathesis with other olefins.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving the ethenyl group can lead to the enantioselective synthesis of valuable chiral pyrimidine derivatives. This could involve asymmetric hydrogenation, hydroformylation, or other addition reactions across the double bond. chemistryviews.org
Dual Catalysis: The combination of two different catalytic cycles, for example, photoredox catalysis and transition metal catalysis, can enable novel transformations that are not possible with a single catalyst system.
The discovery of new catalytic reactions will significantly expand the synthetic utility of this compound and provide access to a vast array of novel compounds.
Development of High-Throughput Screening Methodologies for Derivative Synthesis and Reaction Discovery
High-throughput screening (HTS) and automated synthesis platforms are powerful tools for accelerating the discovery of new reactions and the synthesis of large libraries of compounds for biological screening. Applying these technologies to this compound will enable a rapid exploration of its chemical reactivity and the biological activity of its derivatives.
Future efforts in this area will focus on:
Miniaturized Reaction Arrays: Designing and performing arrays of chemical reactions in microplates (e.g., 96, 384, or 1536 wells) will allow for the rapid screening of a wide range of reaction conditions, catalysts, and substrates.
Automated Synthesis Platforms: The use of robotic systems for dispensing reagents and performing reactions will increase the efficiency and reproducibility of derivative synthesis.
Rapid Reaction Analysis: The development of fast and sensitive analytical techniques, such as mass spectrometry and spectroscopic methods, is crucial for the rapid analysis of the outcomes of high-throughput experiments.
"Make-to-Measure" Synthesis: Automated systems can synthesize and analyze libraries of chemical compounds and then run biological assays on the synthetic products, allowing for the rapid identification of lead compounds.
The implementation of HTS methodologies will undoubtedly accelerate the pace of research and discovery in the field of this compound chemistry, leading to the rapid identification of new materials and biologically active molecules.
Q & A
Basic Research Question
- ¹H/¹³C NMR : The ethenyl group (CH₂=CH-) shows characteristic doublets in the δ 4.8–5.8 ppm range (¹H) and δ 110–130 ppm (¹³C). The methoxy (-OCH₃) resonance appears as a singlet near δ 3.8 ppm (¹H) and δ 55 ppm (¹³C) .
- IR spectroscopy : Look for C-O stretching (1250–1050 cm⁻¹) and C=C stretching (1680–1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to differentiate from analogs like 5-ethyl-2-methylpyridine .
What safety protocols should be implemented when handling this compound in laboratory settings?
Basic Research Question
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated byproducts (e.g., from coupling reactions) and consult certified waste management services, as outlined for similar pyrimidines .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for substitutions at the pyrimidine C-4 or C-6 positions. Compare with experimental kinetic data .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic effects of the ethenyl group .
- Validation : Cross-check computational results with experimental Hammett substituent constants (σ⁺) to assess electron-donating/withdrawing effects .
What strategies resolve contradictions between experimental data and theoretical predictions regarding the compound’s tautomeric stability?
Advanced Research Question
- Controlled equilibration studies : Monitor tautomer ratios (e.g., keto-enol) via variable-temperature NMR in DMSO-d₆ or CDCl₃ to assess solvent effects .
- Isotopic labeling : Use deuterated analogs to trace proton transfer pathways and validate computational models .
- Error analysis : Apply constraint-based contradiction frameworks to identify over-constrained variables (e.g., solvent polarity assumptions) in simulations .
What advanced purification techniques are effective for isolating stereoisomers or regioisomers of this compound derivatives?
Advanced Research Question
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to resolve enantiomers .
- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze via X-ray diffraction to confirm stereochemistry .
- Flash chromatography : Optimize silica gel mobile phases (e.g., ethyl acetate/hexane ratios) for regioisomer separation, as demonstrated for pyridazinone analogs .
How can kinetic studies be designed to elucidate substituent effects on the reaction mechanisms of this compound?
Advanced Research Question
- Pseudo-first-order conditions : Vary concentrations of nucleophiles (e.g., amines) while keeping the pyrimidine concentration constant to determine rate laws .
- Arrhenius plots : Measure rate constants at multiple temperatures (e.g., 25–80°C) to calculate activation parameters (ΔH‡, ΔS‡) .
- Isotope effects : Compare kH/kD ratios for proton-transfer steps to distinguish between concerted and stepwise mechanisms .
What ethical considerations apply when using this compound in biological or pharmacological studies?
Advanced Research Question
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Institutional Review Board (IRB) approval : Required for studies involving human tissues or animal models. Document informed consent protocols for primary data collection .
留学生硕士毕业论文辅导:methodology写作技巧分析02:06
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Data integrity : Avoid selective reporting of biological activity data; disclose all results, including negative outcomes, to prevent publication bias .
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Environmental ethics : Follow protocols for hazardous waste disposal to mitigate ecotoxicological risks, as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

